![molecular formula C34H34Cl2F3NO3 B560420 2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride CAS No. 610318-03-1](/img/structure/B560420.png)
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride
Overview
Description
RGX-104 is a first-in-class small-molecule agonist of the liver-X receptor (LXR). It is designed to modulate innate immunity by activating the transcription of the apolipoprotein E (ApoE) gene. This compound has shown promise in preclinical and clinical studies for its potential to deplete myeloid-derived suppressor cells (MDSCs) and activate cytotoxic T-lymphocytes, making it a valuable candidate for cancer immunotherapy .
Scientific Research Applications
RGX-104 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: RGX-104 serves as a model compound for studying the activation of liver-X receptors and the subsequent transcriptional activation of target genes.
Biology: The compound is used to investigate the role of ApoE in modulating innate immunity and its effects on myeloid-derived suppressor cells.
Medicine: RGX-104 is being studied as a potential cancer immunotherapy agent. .
Mechanism of Action
Target of Action
RGX-104 hydrochloride is a small-molecule agonist that primarily targets the Liver X Receptor (LXR) . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation .
Mode of Action
RGX-104 hydrochloride modulates innate immunity via transcriptional activation of the ApoE gene . The compound binds to LXR, which in turn activates the expression of ApoE . The activated ApoE binds to its receptor LRP8, which robustly inhibits angiogenesis and depletes myeloid-derived suppressor cells (MDSCs), thereby activating cytotoxic T-lymphocytes .
Biochemical Pathways
The activation of the LXR-ApoE pathway by RGX-104 stimulates the innate immune response in cancer . This is achieved via the depletion of MDSCs and the activation of dendritic cells, leading to the stimulation of T cells and anti-tumor immunity .
Pharmacokinetics
It is known that the compound is administered orally . The compound has been tested in various dose regimens, including 80 mg BID (twice a day), 100 mg BID, and 80 mg BID with 5 days on/2 days off .
Result of Action
The result of RGX-104 hydrochloride’s action is the activation of cytotoxic T-lymphocytes, which leads to anti-tumor immunity . This is achieved through the depletion of MDSCs, cells associated with resistance to both checkpoint inhibitors and chemotherapy . The compound has shown a disease control rate of 40% in a monotherapy dose escalation trial .
Action Environment
The action of RGX-104 hydrochloride can be influenced by various environmental factors. For instance, the compound has been tested in combination with docetaxel, a chemotherapy drug . This combination is based on the rationale that taxane therapy promotes the expansion of MDSCs, leading to acquired taxane resistance . Therefore, combining RGX-104 with taxanes could counteract MDSC-associated taxane resistance and increase clinical efficacy .
Biochemical Analysis
Biochemical Properties
RGX-104 hydrochloride interacts with various biomolecules, primarily through its role as an LXR agonist . It activates the expression of the ApoE gene . The product of this gene, ApoE, binds to its receptor LRP8 . This binding robustly inhibits angiogenesis and depletes myeloid-derived suppressor cells (MDSCs), thereby activating cytotoxic T-lymphocytes .
Cellular Effects
RGX-104 hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating innate immunity . The compound’s ability to deplete MDSCs and activate cytotoxic T-lymphocytes has been associated with resistance to both checkpoint inhibitors and chemotherapy . This provides a rationale for combination therapy with RGX-104 hydrochloride .
Molecular Mechanism
The molecular mechanism of action of RGX-104 hydrochloride involves its role as an LXR agonist . It modulates innate immunity via transcriptional activation of the ApoE gene . The ApoE protein then binds to its receptor LRP8, which leads to the inhibition of angiogenesis and depletion of MDSCs . This, in turn, activates cytotoxic T-lymphocytes .
Dosage Effects in Animal Models
In animal models, RGX-104 hydrochloride has shown significant antitumor activity
Metabolic Pathways
Preparation Methods
The specific synthetic routes and reaction conditions for RGX-104 are proprietary and not publicly disclosed in detail. it is known that RGX-104 is synthesized through a series of organic reactions that involve the formation of its unique molecular structure. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
RGX-104 primarily undergoes reactions typical of small-molecule agonists. These include:
Oxidation and Reduction: RGX-104 can undergo oxidation and reduction reactions, which may alter its pharmacokinetic properties.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Hydrolysis: RGX-104 may undergo hydrolysis under certain conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
RGX-104 is unique in its mechanism of action as an LXR agonist that targets ApoE to modulate innate immunity. Similar compounds include other LXR agonists, such as:
T0901317: Another LXR agonist that has been studied for its effects on cholesterol metabolism and inflammation.
GW3965: An LXR agonist known for its role in regulating lipid metabolism and inflammation.
Compared to these compounds, RGX-104 is distinct in its specific targeting of ApoE and its demonstrated efficacy in depleting MDSCs and activating cytotoxic T-lymphocytes, making it a promising candidate for cancer immunotherapy .
Properties
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMIYQOJZLRHTO-GJFSDDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-03-1 | |
| Record name | RGX-104 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABEQUOLIXRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
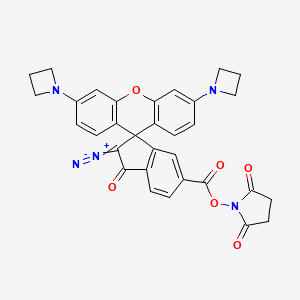
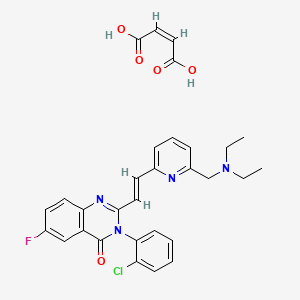
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
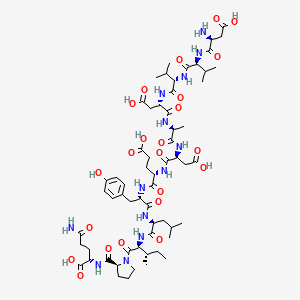
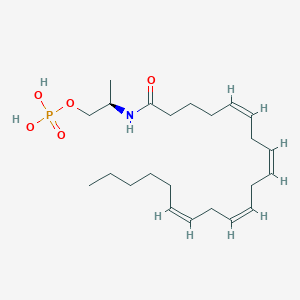

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
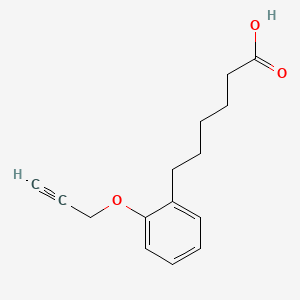
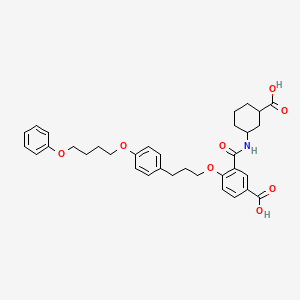
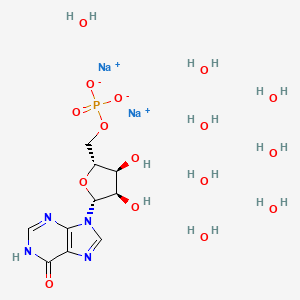
![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)
